molecular formula C10H11NO2 B188630 ethyl2-(phenylimino)acetate CAS No. 84484-31-1

ethyl2-(phenylimino)acetate

Cat. No.: B188630
CAS No.: 84484-31-1
M. Wt: 177.2 g/mol
InChI Key: GIWMBICOBYIWDN-UHFFFAOYSA-N
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Description

ethyl2-(phenylimino)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (phenylimino)-, ethyl ester typically involves the esterification reaction between acetic acid and an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

RCOOH+R’OHRCOOR’+H2O\text{RCOOH} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{H}_2\text{O} RCOOH+R’OH→RCOOR’+H2​O

In this case, acetic acid reacts with ethanol in the presence of concentrated sulfuric acid to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of esters like acetic acid, (phenylimino)-, ethyl ester involves similar esterification reactions but with optimized conditions for higher yield and purity. The use of continuous reactors and advanced separation techniques such as distillation and extraction are common in industrial processes to achieve efficient production .

Properties

IUPAC Name

ethyl 2-phenyliminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWMBICOBYIWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427752
Record name Acetic acid, (phenylimino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84484-31-1
Record name Acetic acid, (phenylimino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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